molecular formula C18H20N2O2 B12273266 4-Benzyl-1-(2-nitrophenyl)piperidine

4-Benzyl-1-(2-nitrophenyl)piperidine

Cat. No.: B12273266
M. Wt: 296.4 g/mol
InChI Key: QMXGFFBMALEHGS-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-nitrophenyl)piperidine is a compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Benzyl-1-(2-nitrophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various biological pathways, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1-(2-nitrophenyl)piperidine stands out due to the presence of both benzyl and nitrophenyl groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various scientific fields.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-benzyl-1-(2-nitrophenyl)piperidine

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-9-5-4-8-17(18)19-12-10-16(11-13-19)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2

InChI Key

QMXGFFBMALEHGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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